Pyrrolidine Amide Tail Confers a Structurally Distinct Scaffold for Anticancer SAR Relative to the Validated NCI-60 Hydrazide Lead Series
The 6-(4-chlorophenyl)imidazo[2,1-b]thiazole core is validated by NCI-60 screening data for hydrazide derivative 3b, which achieved log10GI50 values between –6.44 and –4.41 across a full panel of human cancer cell lines, with the strongest growth inhibition (log10GI50 = –6.44) observed against the OVCAR-3 ovarian cancer line [1]. In a related optimization campaign, the acetamide-linked derivative 5l (bearing a 6-(4-chlorophenyl) core) demonstrated an IC50 of 1.4 µM against the MDA-MB-231 breast cancer line, outperforming sorafenib (IC50 = 5.2 µM) by approximately 3.7-fold, while also exhibiting 16-fold selectivity over the HepG2 hepatocellular carcinoma line (IC50 = 22.6 µM) [2]. The pyrrolidinyl-ethanone tail present in CAS 897458-21-8 replaces the hydrazide or acetamide linker with a conformationally constrained tertiary amide, offering a chemically distinct vector for exploring potency and selectivity modulation within the same core pharmacophore.
| Evidence Dimension | Antiproliferative activity (cancer cell cytotoxicity) |
|---|---|
| Target Compound Data | Not directly reported; scaffold validated by class-level data (see Comparator_Or_Baseline) |
| Comparator Or Baseline | Hydrazide derivative 3b: log10GI50 = –6.44 to –4.41 (NCI-60 panel); Acetamide derivative 5l: IC50 = 1.4 µM (MDA-MB-231), IC50 = 22.6 µM (HepG2); Sorafenib: IC50 = 5.2 µM (MDA-MB-231) |
| Quantified Difference | Compound 5l: 3.7-fold more potent than sorafenib against MDA-MB-231; 16-fold selectivity for MDA-MB-231 over HepG2 |
| Conditions | NCI-60 human tumor cell line panel (3b); MDA-MB-231 and HepG2 cell viability assays (5l) |
Why This Matters
The pyrrolidinyl-ethanone derivative provides medicinal chemists with a structurally novel template for anticancer SAR exploration built upon a core chemotype that has already produced sub-micromolar to low-micromolar potency, enabling intellectual property differentiation from the publicly disclosed hydrazide and acetamide leads.
- [1] Karaman, B.; Ulusoy Güzeldemirci, N. Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Med. Chem. Res. 2016, 25, 2471–2484. View Source
- [2] Song, H.; et al. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules 2012, 17, 4703–4716. View Source
